molecular formula C16H24Cl2N4 B13686054 2,5-Dichloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline

2,5-Dichloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline

Cat. No.: B13686054
M. Wt: 343.3 g/mol
InChI Key: BNICIJJWMAIBHT-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline is a complex organic compound characterized by the presence of dichloroaniline and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial to achieving high yields and purity .

Industrial Production Methods

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include halogenating agents for substitution reactions, reducing agents for reduction reactions, and oxidizing agents for oxidation reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction pathway and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .

Scientific Research Applications

2,5-Dichloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

2,5-Dichloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline is unique due to the presence of both dichloroaniline and piperazine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler dichloroaniline derivatives .

Properties

Molecular Formula

C16H24Cl2N4

Molecular Weight

343.3 g/mol

IUPAC Name

2,5-dichloro-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline

InChI

InChI=1S/C16H24Cl2N4/c1-20-6-8-21(9-7-20)12-2-4-22(5-3-12)16-11-13(17)15(19)10-14(16)18/h10-12H,2-9,19H2,1H3

InChI Key

BNICIJJWMAIBHT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C3=C(C=C(C(=C3)Cl)N)Cl

Origin of Product

United States

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